N-Cyclooctylidenecyclohexanamine
Description
N-Cyclooctylidenecyclohexanamine (systematic name: cyclohexanamine substituted with a cyclooctylidene group) is a bicyclic secondary amine. The closest analogs referenced are cyclohexanamine derivatives with substituted cycloalkyl or alkyl groups, such as N-Cyclohexylcyclohexanamine (dicyclohexylamine) and N-Hexylcyclohexanamine.
Properties
CAS No. |
54699-42-2 |
|---|---|
Molecular Formula |
C14H25N |
Molecular Weight |
207.35 g/mol |
IUPAC Name |
N-cyclohexylcyclooctanimine |
InChI |
InChI=1S/C14H25N/c1-2-5-9-13(10-6-3-1)15-14-11-7-4-8-12-14/h14H,1-12H2 |
InChI Key |
QEPBYAZZLLFREJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=NC2CCCCC2)CCC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclooctylidenecyclohexanamine typically involves the reaction of cyclohexanamine with cyclooctanone under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the imine bond between the nitrogen atom of cyclohexanamine and the carbonyl group of cyclooctanone .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions
N-Cyclooctylidenecyclohexanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted imines or amines.
Scientific Research Applications
N-Cyclooctylidenecyclohexanamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Cyclooctylidenecyclohexanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imine group can form reversible covalent bonds with nucleophilic sites on proteins, affecting their function and activity. This interaction can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Key Observations:
Structural Impact on Applications: Bulky substituents (e.g., cyclohexyl, benzyl) enhance thermal stability and corrosion inhibition . Linear alkyl chains (e.g., hexyl) improve solubility in nonpolar media, favoring surfactant applications . Methyl or dimethyl groups reduce molecular weight, increasing volatility for catalytic roles .
Regulatory and Safety Profiles: N-Cyclohexylcyclohexanamine (dicyclohexylamine) is classified as UN 2565 (toxic) due to its corrosive nature . N,N-Dimethylcyclohexanamine faces EPA restrictions for significant new uses (e.g., industrial emulsifiers) .
Synthetic Routes: N-Cyclohexylcyclohexanamine derivatives are synthesized via condensation reactions (e.g., cyclohexanamine with cyclohexanone oxime) . Carbodiimide coupling agents (e.g., PyBOP) facilitate N-functionalization, as seen in N-(carboxymethyl)cycloheximide synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
